Adenosine-15N
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenosine-15N is a nitrogen-15 labeled version of adenosine, a naturally occurring nucleoside composed of adenine and ribose. The nitrogen-15 isotope is a stable, non-radioactive isotope of nitrogen, which makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. Adenosine itself plays a crucial role in biochemical processes such as energy transfer (as part of ATP) and signal transduction (as part of cyclic AMP).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of adenosine-15N typically involves the incorporation of nitrogen-15 into the adenine moiety of adenosine. One common method is the enzymatic incorporation of nitrogen-15 labeled adenine into RNA. This process involves the use of specific enzymes that facilitate the incorporation of the labeled adenine into the RNA strand . Another method involves the chemical synthesis of nitrogen-15 labeled adenine, followed by its attachment to ribose to form this compound .
Industrial Production Methods
Industrial production of this compound is generally carried out using large-scale chemical synthesis techniques. The process begins with the synthesis of nitrogen-15 labeled adenine, which is then chemically bonded to ribose to form this compound. The production process is carefully controlled to ensure high purity and yield of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Adenosine-15N undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often studied to understand the behavior of the nitrogen-15 isotope in different chemical environments.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are optimized to achieve the desired chemical transformation .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation of this compound can lead to the formation of inosine-15N, while reduction can yield dihydrothis compound. Substitution reactions can result in various modified nucleosides depending on the nucleophile used .
Wissenschaftliche Forschungsanwendungen
Adenosine-15N has a wide range of scientific research applications:
Chemistry: It is used in NMR spectroscopy to study the structure and dynamics of nucleic acids and proteins.
Biology: this compound is used to trace metabolic pathways involving adenosine and its derivatives.
Medicine: In medical research, this compound is used to study the pharmacokinetics and pharmacodynamics of adenosine-based drugs.
Wirkmechanismus
Adenosine-15N exerts its effects by interacting with specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. These receptors are coupled to G-proteins, which mediate various intracellular signaling pathways. Activation of adenosine receptors can lead to the inhibition of adenylate cyclase, resulting in decreased levels of cyclic AMP and subsequent cellular responses. The nitrogen-15 label does not alter the biological activity of adenosine but allows for detailed study of its interactions and mechanisms using NMR spectroscopy .
Vergleich Mit ähnlichen Verbindungen
Adenosine-15N can be compared with other nitrogen-15 labeled nucleosides such as guanosine-15N, cytidine-15N, and uridine-15N. While all these compounds are used in NMR spectroscopy and other research applications, this compound is unique due to its specific interactions with adenosine receptors and its role in energy transfer and signal transduction. The nitrogen-15 labeled versions of guanosine, cytidine, and uridine are primarily used to study different aspects of nucleic acid structure and function .
List of Similar Compounds
- Guanosine-15N
- Cytidine-15N
- Uridine-15N
- Thymidine-15N
This compound stands out due to its specific biological roles and its utility in studying adenosine-related pathways and mechanisms.
Eigenschaften
Molekularformel |
C10H13N5O4 |
---|---|
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(6-(15N)azanylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i11+1 |
InChI-Schlüssel |
OIRDTQYFTABQOQ-ZGUONDJVSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)[15NH2] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.